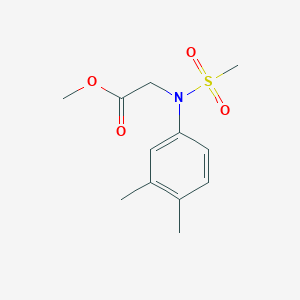

3-Acetamido-4-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Acetamido-4-methoxybenzoic acid, also known as AMBA, is an important organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid, and is commonly used as a reagent in organic synthesis. It has been used in many research applications, including as a chromogenic reagent, a fluorescent dye, and a fluorescent probe. AMBA has also been used as a substrate for enzymes, such as esterases and amidases, and as an inhibitor of enzymes, such as cytochrome P450 isoforms.

Aplicaciones Científicas De Investigación

Antiparasitic Applications

3-Acetamido-4-methoxybenzoic acid derivatives have shown potential in antiparasitic applications. In a study, derivatives of this compound, particularly those containing alkoxy, alkylthio, and alkylamino groups, demonstrated significant anti-coccidial activity. These findings suggest potential for the development of new antiparasitic agents (Rogers et al., 1964).

Antibacterial Activity

A recent discovery of new 3-acetamido-4-hydroxybenzoate esters, isolated from a marine bacterium, revealed notable antibacterial properties against E. coli and methicillin-sensitive Staphylococcus aureus. This suggests the potential use of this compound derivatives in developing new antibacterial agents (Jayanetti et al., 2019).

Flavor Molecule Encapsulation

In the food industry, derivatives of this compound, such as vanillic acid, have been successfully intercalated into nanoparticles for controlled flavor release. This encapsulation technique has implications for enhancing flavor stability and longevity in various food products (Hong et al., 2008).

Enzyme Inhibition for Medical Research

3-Acetamido-4-methyl benzoic acid derivatives have been identified as inhibitors of the protein tyrosine phosphatase 1B enzyme. This inhibition is significant in the context of medical research, particularly for the development of treatments for diseases like diabetes and obesity (Rakse et al., 2013).

Solubility and Interaction Studies

Research has been conducted on the solubility and interactions of various benzoic acid derivatives, including this compound, in different solvents. These studies are crucial for understanding the compound's behavior in various chemical environments and its potential applications in pharmaceuticals and other industries (Hart et al., 2015).

Propiedades

IUPAC Name |

3-acetamido-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-8-5-7(10(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATMJTHPDWWQRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2512169.png)

![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2512181.png)

![3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512183.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2512187.png)

![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)